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Introduction
(S)-1-Cyclopropylethylamine is a chiral primary amine that has emerged as a critical building

block in modern organic synthesis and medicinal chemistry.[1][2] Characterized by a

stereocenter adjacent to a strained cyclopropyl ring, this molecule offers a unique combination

of structural rigidity, metabolic stability, and synthetic versatility.[1][3] Its incorporation into drug

candidates often imparts favorable pharmacokinetic and pharmacodynamic properties, making

it a highly sought-after intermediate for researchers, scientists, and drug development

professionals.[3][4] This guide provides a comprehensive overview of the core physical and

chemical properties, synthesis, analytical methods, and applications of (S)-1-
Cyclopropylethylamine, grounded in established scientific principles and field-proven insights.

Physicochemical Properties
(S)-1-Cyclopropylethylamine is a colorless to pale yellow liquid with a characteristic amine

odor.[1] The molecule's key feature is the chiral center at the carbon atom bonded to both the

cyclopropyl ring and the amine group, which is fundamental to its utility in asymmetric

synthesis. The strained three-membered cyclopropyl ring is not merely a passive substituent;

its unique electronic properties, including enhanced π-character in its C-C bonds, influence the

reactivity of the adjacent amine and the overall conformational profile of molecules that contain

it.[1][3]
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Core Data Summary
The fundamental physical and chemical properties of (S)-1-Cyclopropylethylamine are

summarized below. Discrepancies in reported values, such as for boiling point and density, may

arise from variations in measurement conditions and sample purity.

Property Value Source(s)

CAS Number 195604-39-8 [1][5]

Molecular Formula C₅H₁₁N [6]

Molecular Weight 85.15 g/mol [6][7]

IUPAC Name (1S)-1-cyclopropylethanamine [8]

Appearance
Clear colorless to pale yellow

liquid
[1][5]

Boiling Point 95 °C; 103 °C [2][8][9]

Melting Point -68 °C [2][8]

Density 0.799 g/mL; 0.920 g/mL [2][8][10]

Refractive Index (@ 20°C) 1.4245 - 1.4585 [5]

pKa (Predicted) 10.87 ± 0.29 [2]

Solubility
Miscible with water; Soluble in

polar solvents like alcohols
[1][6][8]

Sensitivity Air Sensitive [2][8]

Structural and Stereochemical Profile
The stereochemical integrity of (S)-1-Cyclopropylethylamine is paramount for its application

in pharmaceuticals, where a single enantiomer is often responsible for the desired therapeutic

effect.

Caption: 2D structure of (S)-1-Cyclopropylethylamine highlighting the chiral center.
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Chemical Reactivity and Synthesis
Reactivity Profile
The chemical behavior of (S)-1-Cyclopropylethylamine is dominated by the nucleophilic and

basic primary amine group. It readily participates in reactions typical of primary amines, such

as N-alkylation, acylation, reductive amination, and salt formation with acids. The adjacent

cyclopropyl group sterically hinders the amine to a degree, but more importantly, it can

electronically influence transition states and provides significant metabolic stability by being

resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes), a highly desirable trait

in drug design.[3] The compound is incompatible with strong oxidizing agents and acids.[8]

Industrial-Scale Synthesis
While several synthetic routes exist, a scalable and economically viable method is crucial for

industrial applications. One such approach involves the diastereoselective reductive amination

of cyclopropyl methyl ketone using a chiral amine, followed by hydrogenolysis.[11] This method

avoids costly reagents and cryogenic conditions, making it suitable for large-scale production.

[11]

Cyclopropyl Methyl Ketone
+ (S)-(-)-α-Phenylethylamine Chiral Imine Intermediate

 Condensation Diastereoselective
Reduction (e.g., H₂, Pd/C) Diastereomeric Amine Adduct Hydrogenolysis

(Cleavage of Chiral Auxiliary) (S)-1-Cyclopropylethylamine

Click to download full resolution via product page

Caption: Scalable synthesis workflow for (S)-1-Cyclopropylethylamine.

Representative Synthesis Protocol
The following protocol is a conceptual representation based on patented industrial methods.

[11]

Objective: To synthesize (S)-1-Cyclopropylethylamine via diastereoselective reductive

amination.

Materials:
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Cyclopropyl methyl ketone

(S)-(-)-α-Phenylethylamine

Titanium(IV) isopropoxide (optional, as dehydrating agent)

Palladium on carbon (Pd/C, 10%)

Methanol or Ethanol

Hydrogen gas (H₂)

Hydrochloric acid (HCl)

Sodium hydroxide (NaOH)

Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

Imine Formation: In a suitable reactor, charge cyclopropyl methyl ketone and (S)-(-)-α-

phenylethylamine (1.0-1.2 equivalents) in a solvent such as ethanol. If needed, a

dehydrating agent like titanium(IV) isopropoxide can be added to drive the equilibrium

towards the imine. Stir the mixture at room temperature until imine formation is complete

(monitored by GC or TLC).

Diastereoselective Reduction: Transfer the resulting imine solution to a hydrogenation

reactor. Add a catalytic amount of 10% Pd/C.

Pressurize the reactor with hydrogen gas (typically 1-10 bar) and stir vigorously. The reaction

is exothermic and may require cooling.

Maintain the reaction under H₂ pressure until the uptake of hydrogen ceases, indicating

complete reduction.

Catalyst Removal: Carefully depressurize the reactor and filter the reaction mixture through a

pad of celite to remove the Pd/C catalyst.
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Chiral Auxiliary Cleavage (Hydrogenolysis): The filtered solution, containing the

diastereomeric amine adduct, is treated again with a fresh portion of Pd/C catalyst and

subjected to hydrogenation, often at a higher temperature and pressure, to cleave the α-

phenylethyl group.

Work-up and Isolation: After catalyst filtration, concentrate the reaction mixture. The crude

product is then subjected to an acid-base workup. Dissolve in an organic solvent, wash with

a dilute acid solution, then basify the aqueous layer with NaOH and extract the free amine

product.

Purification: The final product can be purified by fractional distillation under reduced pressure

to yield (S)-1-Cyclopropylethylamine with high chemical and enantiomeric purity.[11]

Applications in Drug Discovery and Development
The cyclopropylamine moiety is a "privileged scaffold" in medicinal chemistry. Its inclusion can

enhance potency, improve metabolic stability, increase brain permeability, and reduce off-target

effects.[3][4] (S)-1-Cyclopropylethylamine, specifically, provides a chiral center with a defined

orientation, which is crucial for precise interaction with biological targets like enzymes and

receptors.

Key Therapeutic Areas:

Antidepressants: As a core component of monoamine oxidase inhibitors (MAOIs).[4]

Antivirals and Anticancer Agents: The rigid structure helps in designing potent and selective

inhibitors.[4][12]

RORγt Modulators: It serves as a key building block in the synthesis of Retinoid-related

Orphan Receptor gamma t (RORγt) modulators, which are investigated for treating

autoimmune diseases.[11]

Cardiovascular Drugs: Certain cyclopropylamine derivatives have shown utility as anti-

hypertensive agents.[13]
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Caption: Applications of (S)-1-Cyclopropylethylamine in chemical development.

Analytical Methodologies
Rigorous analytical control is essential to ensure the chemical purity and, most critically, the

enantiomeric excess (e.e.) of (S)-1-Cyclopropylethylamine.

Determination of Enantiomeric Purity by Chiral HPLC
Principle: The two enantiomers, (S)- and (R)-1-Cyclopropylethylamine, are separated on a

chiral stationary phase (CSP). The differential interaction of each enantiomer with the chiral

selector in the column leads to different retention times, allowing for their quantification.

Protocol:

Sample Preparation: Prepare a stock solution of the amine at approximately 1 mg/mL in the

mobile phase.

Instrumentation:
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HPLC System: Standard HPLC with a UV detector.

Chiral Column: A polysaccharide-based column such as DAICEL CHIRALPAK OD-H or

equivalent is commonly effective for this class of compounds.[14]

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting

point. Isocratic elution is preferred.[14]

Flow Rate: 0.5 - 1.0 mL/min.

Detection: UV at 210-220 nm.

Column Temperature: 25 °C.

Analysis:

Inject a racemic standard (if available) to determine the retention times of both the (S)-

and (R)-enantiomers.

Inject the sample to be analyzed.

Integrate the peak areas for both enantiomers.

Calculation:

Enantiomeric Excess (% e.e.) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the

(R)-enantiomer.

Spectroscopic Characterization
While full spectra are best obtained experimentally, the expected spectroscopic signatures can

be predicted based on the molecule's structure.
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Technique Expected Data / Interpretation

¹H NMR

Cyclopropyl protons: Complex multiplets

between 0.1-0.8 ppm. CH proton (chiral center):

Multiplet around 2.5-3.0 ppm. CH₃ protons:

Doublet around 1.0-1.2 ppm. NH₂ protons:

Broad singlet, chemical shift variable (e.g., 1.5-

2.5 ppm).

¹³C NMR

Cyclopropyl CH₂ carbons: Peaks between 3-10

ppm. Cyclopropyl CH carbon: Peak between 15-

20 ppm. CH carbon (chiral center): Peak around

50-60 ppm. CH₃ carbon: Peak around 20-25

ppm.[15]

FTIR

N-H stretch: Two characteristic peaks for a

primary amine around 3300-3400 cm⁻¹. C-H

stretch (cyclopropyl): Peaks typically above

3000 cm⁻¹. N-H bend: Absorption around 1600-

1650 cm⁻¹.

Mass Spec (EI)

Molecular Ion (M⁺): Peak at m/z = 85.

Fragmentation patterns would include loss of

methyl (m/z=70) and cleavage of the

cyclopropyl ring.

Safety, Handling, and Storage
(S)-1-Cyclopropylethylamine is a hazardous chemical that requires strict safety protocols.

Hazards: It is classified as a highly flammable liquid and vapor (H225) and causes severe

skin burns and eye damage (H314).[16][17]

Personal Protective Equipment (PPE): Always handle this chemical inside a certified

chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat,

and chemical splash goggles with a face shield.[18][19][20]

Handling: Use non-sparking tools and explosion-proof equipment.[16][20] Ground and bond

all containers and receiving equipment to prevent static discharge.[16] Avoid contact with
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skin, eyes, and clothing. Do not inhale vapors or mists.[19][20]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated

for corrosive and flammable materials.[16][18] Keep away from heat, sparks, open flames,

and incompatible materials such as acids and strong oxidizing agents.[8][20] Store locked

up.[16]

First Aid:

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with

copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]

[20]

Eye Contact: Immediately rinse cautiously with water for several minutes, removing

contact lenses if present and easy to do. Seek immediate medical attention.[18][20]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek

immediate medical attention.[18]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion
(S)-1-Cyclopropylethylamine stands out as a valuable and versatile chiral building block for

the pharmaceutical and agrochemical industries. Its unique structural features—a strained

cyclopropyl ring adjacent to a defined stereocenter—provide a powerful tool for chemists to

design molecules with enhanced potency, selectivity, and metabolic stability. A thorough

understanding of its physical properties, reactivity, and handling requirements is essential for its

safe and effective use in research and development, ultimately enabling the creation of next-

generation therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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